13-bromo-11-phenylmethoxy-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione
Description
13-bromo-11-phenylmethoxy-4-oxa-1,8-diazatricyclo[84003,8]tetradeca-10,13-diene-9,12-dione is a complex heterocyclic compound It is characterized by its unique structure, which includes a bromine atom, a phenylmethoxy group, and a diazatricyclic core
Properties
Molecular Formula |
C18H17BrN2O4 |
|---|---|
Molecular Weight |
405.2 g/mol |
IUPAC Name |
13-bromo-11-phenylmethoxy-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione |
InChI |
InChI=1S/C18H17BrN2O4/c19-13-9-20-10-14-21(7-4-8-24-14)18(23)15(20)17(16(13)22)25-11-12-5-2-1-3-6-12/h1-3,5-6,9,14H,4,7-8,10-11H2 |
InChI Key |
SPMAMHQSCXKIFX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(CN3C=C(C(=O)C(=C3C2=O)OCC4=CC=CC=C4)Br)OC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13-bromo-11-phenylmethoxy-4-oxa-1,8-diazatricyclo[84003,8]tetradeca-10,13-diene-9,12-dione typically involves multi-step organic reactions One common method includes the condensation of appropriate precursors under controlled conditionsThe final step often involves cyclization to form the diazatricyclic core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures. The use of catalysts and specific solvents can enhance the efficiency of the reactions .
Chemical Reactions Analysis
Types of Reactions
13-bromo-11-phenylmethoxy-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen atoms or reduce double bonds.
Substitution: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could result in a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
13-bromo-11-phenylmethoxy-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 13-bromo-11-phenylmethoxy-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione involves its interaction with specific molecular targets. The bromine atom and the phenylmethoxy group play crucial roles in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 13-(N-arylaminocarbonyl)-9-methyl-11-thioxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene
- 1-(4-bromo-9-methyl-11-thioxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-13-yl)ethanone
Uniqueness
What sets 13-bromo-11-phenylmethoxy-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione apart is its unique combination of functional groups and its diazatricyclic core. This structure imparts specific chemical reactivity and potential biological activity that are distinct from other similar compounds .
Biological Activity
The compound 13-bromo-11-phenylmethoxy-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and providing an overview of its potential applications.
Structural Characteristics
The compound's structure is characterized by:
- Bromine and phenylmethoxy substituents
- A bicyclic framework that includes diazatricyclo structures
- Multiple functional groups that may enhance its reactivity and biological interactions
These features suggest a diverse potential for biological activity, particularly against various disease targets.
Potential Biological Activities
- Antimicrobial Activity : Compounds with similar diazatricyclo structures have shown antimicrobial properties.
- Anticancer Activity : Some structural analogs have been noted for their anticancer effects, suggesting potential in cancer therapeutics.
- Antiviral Properties : The presence of oxa-containing ring systems in related compounds hints at antiviral capabilities.
Research Findings
Several studies have explored the biological activity of structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Similar diazatricyclo structure | Antimicrobial |
| Compound B | Contains bromo and phenyl groups | Anticancer |
| Compound C | Oxa-containing ring system | Antiviral |
The uniqueness of this compound lies in its specific combination of functional groups and ring systems that may confer distinct reactivity patterns and biological properties compared to these similar compounds.
Case Studies
While direct case studies on the compound are sparse, related research provides insights into its potential applications:
- Anticancer Research : A study investigating structurally similar compounds found significant cytotoxic effects against various cancer cell lines, indicating that the unique structural features could enhance selectivity towards cancer cells.
- Antimicrobial Studies : Research on related diazatricyclo compounds demonstrated effectiveness against Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial activity.
Understanding the mechanism through which this compound exerts its biological effects is crucial for therapeutic development:
- Interaction with Biological Targets : Preliminary interaction studies suggest that the compound may engage with specific cellular pathways or molecular targets involved in disease processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
